Cas no 88606-96-6 (Butofilolol maleate)

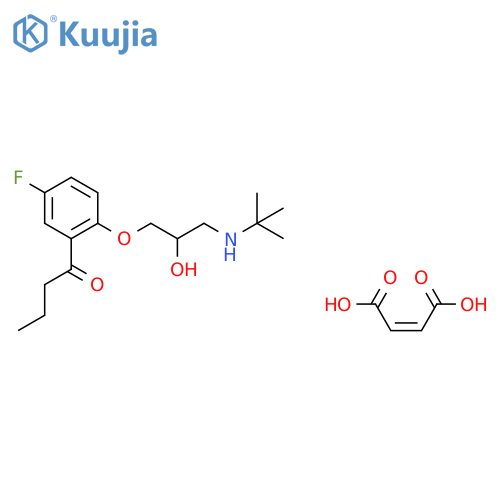

Butofilolol maleate structure

商品名:Butofilolol maleate

Butofilolol maleate 化学的及び物理的性質

名前と識別子

-

- ()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate

- Butofilolol maleate

- (1)-1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate

- 1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONEMALEATE

- 1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE

- 1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate

- Q27262633

- (2Z)-but-2-enedioic acid; 1-{2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl}butan-1-one

- A11623

- AKOS024257790

- XAFHIGHFTQNWCF-BTJKTKAUSA-N

- 1-(2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-5-FLUOROPHENYL)-1-BUTANONE, MALEATE

- (+/-)-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate

- AS-73520

- SCHEMBL6061269

- 5O9KI0VYPM

- 1-BUTANONE, 1-(2-(3-((1,1-DIMETHYLETHYL)AMINO)-2-HYDROXYPROPOXY)-5-FLUOROPHENYL)-, (2Z)-2-BUTENEDIOATE (1:1) (SALT)

- EINECS 289-431-5

- (Z)-but-2-enedioic acid;1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one

- 1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-onemaleate

- UNII-5O9KI0VYPM

- BUTOFILOLOL MALEATE [MI]

- 88606-96-6

-

- MDL: MFCD23160697

- インチ: 1S/C17H26FNO3.C4H4O4/c1-5-6-15(21)14-9-12(18)7-8-16(14)22-11-13(20)10-19-17(2,3)4;5-3(6)1-2-4(7)8/h7-9,13,19-20H,5-6,10-11H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

- InChIKey: XAFHIGHFTQNWCF-BTJKTKAUSA-N

- ほほえんだ: FC1C([H])=C([H])C(=C(C=1[H])C(C([H])([H])C([H])([H])C([H])([H])[H])=O)OC([H])([H])C([H])(C([H])([H])N([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])O[H].O([H])C(/C(/[H])=C(/[H])\C(=O)O[H])=O

計算された属性

- せいみつぶんしりょう: 427.20063046g/mol

- どういたいしつりょう: 427.20063046g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 9

- 重原子数: 30

- 回転可能化学結合数: 11

- 複雑さ: 462

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 133

Butofilolol maleate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AB57677-250mg |

1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate |

88606-96-6 | 95% | 250mg |

$876.00 | 2024-04-19 | |

| 1PlusChem | 1P003EA5-100mg |

1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |

88606-96-6 | 95% | 100mg |

$443.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D583230-1g |

()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |

88606-96-6 | 95% | 1g |

$2460 | 2025-02-22 | |

| eNovation Chemicals LLC | D583230-1g |

()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |

88606-96-6 | 95% | 1g |

$2460 | 2024-05-24 | |

| Aaron | AR003EIH-100mg |

1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |

88606-96-6 | 95% | 100mg |

$433.00 | 2025-01-22 | |

| A2B Chem LLC | AB57677-100mg |

1-(2-(3-(tert-Butylamino)-2-hydroxypropoxy)-5-fluorophenyl)butan-1-one maleate |

88606-96-6 | 95% | 100mg |

$491.00 | 2024-04-19 | |

| 1PlusChem | 1P003EA5-250mg |

1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |

88606-96-6 | 95% | 250mg |

$760.00 | 2024-04-20 | |

| Aaron | AR003EIH-250mg |

1-[5-FLUORO-2-[2-HYDROXY-3-(TERT-BUTYLAMINO)PROPOXY]PHENYL]BUTAN-1-ONE MALEATE |

88606-96-6 | 95% | 250mg |

$779.00 | 2025-01-22 | |

| eNovation Chemicals LLC | D583230-1g |

()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |

88606-96-6 | 95% | 1g |

$2460 | 2025-02-26 | |

| eNovation Chemicals LLC | D583230-250mg |

()-1-[2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorophenyl]butan-1-one maleate |

88606-96-6 | 95% | 250mg |

$1230 | 2025-02-26 |

Butofilolol maleate 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

88606-96-6 (Butofilolol maleate) 関連製品

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 849353-34-0(4-bromopyrimidin-5-amine)

- 1261488-03-2(2-Chloro-4,6-difluorotoluene)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量